(3-Bromo-4-chloro-5-methylphenyl)methanol
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Overview
Description
(3-Bromo-4-chloro-5-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chloro-5-methylphenyl)methanol typically involves the bromination and chlorination of 5-methylbenzyl alcohol. One common method includes the following steps:
Chlorination: The chlorination process involves the use of chlorine (Cl2) gas or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-chloro-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-bromo-4-chloro-5-methylbenzaldehyde or 3-bromo-4-chloro-5-methylbenzoic acid.
Reduction: Formation of 3-bromo-4-chloro-5-methylbenzene.
Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
(3-Bromo-4-chloro-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3-Bromo-4-chloro-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-methylphenyl)methanol: Similar structure but lacks the chlorine atom.
(3-Chloro-5-methylphenyl)methanol: Similar structure but lacks the bromine atom.
(3-Bromo-5-methylphenyl)methanol: Similar structure but lacks the chlorine atom.
Uniqueness
(3-Bromo-4-chloro-5-methylphenyl)methanol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its mono-substituted counterparts.
Properties
Molecular Formula |
C8H8BrClO |
---|---|
Molecular Weight |
235.50 g/mol |
IUPAC Name |
(3-bromo-4-chloro-5-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3,11H,4H2,1H3 |
InChI Key |
MVCQWUYRHNBSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)CO |
Origin of Product |
United States |
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